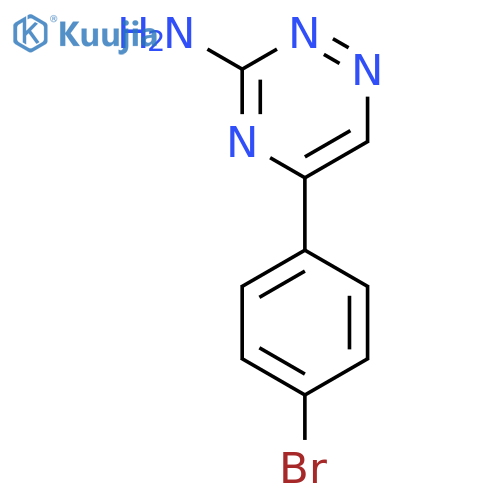

Cas no 65943-30-8 (5-(4-Bromophenyl)-1,2,4-triazin-3-amine)

65943-30-8 structure

商品名:5-(4-Bromophenyl)-1,2,4-triazin-3-amine

CAS番号:65943-30-8

MF:C9H7N4Br

メガワット:251.08268

MDL:MFCD06739743

CID:866812

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Triazin-3-amine, 5-(4-bromophenyl)-

- 5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE

- 5-(4-Bromophenyl)-1,2,4-triazin-3-amine

-

- MDL: MFCD06739743

- インチ: InChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)

- InChIKey: YVDVINSIUHWSPX-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Br)C2=CN=NC(=N)N2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26746-0.1g |

5-(4-bromophenyl)-1,2,4-triazin-3-amine |

65943-30-8 | 95% | 0.1g |

$98.0 | 2023-09-11 | |

| Enamine | EN300-26746-0.25g |

5-(4-bromophenyl)-1,2,4-triazin-3-amine |

65943-30-8 | 95% | 0.25g |

$142.0 | 2023-09-11 | |

| Enamine | EN300-26746-0.5g |

5-(4-bromophenyl)-1,2,4-triazin-3-amine |

65943-30-8 | 95% | 0.5g |

$271.0 | 2023-09-11 | |

| TRC | B804868-25mg |

5-(4-Bromophenyl)-1,2,4-triazin-3-amine |

65943-30-8 | 25mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B804868-250mg |

5-(4-Bromophenyl)-1,2,4-triazin-3-amine |

65943-30-8 | 250mg |

$ 320.00 | 2022-06-06 | ||

| Enamine | EN300-26746-2.5g |

5-(4-bromophenyl)-1,2,4-triazin-3-amine |

65943-30-8 | 95% | 2.5g |

$726.0 | 2023-09-11 | |

| 1PlusChem | 1P00FM8K-100mg |

5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |

65943-30-8 | 95% | 100mg |

$178.00 | 2024-04-22 | |

| 1PlusChem | 1P00FM8K-2.5g |

5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |

65943-30-8 | 95% | 2.5g |

$960.00 | 2024-04-22 | |

| 1PlusChem | 1P00FM8K-250mg |

5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |

65943-30-8 | 95% | 250mg |

$231.00 | 2024-04-22 | |

| 1PlusChem | 1P00FM8K-1g |

5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE |

65943-30-8 | 95% | 1g |

$521.00 | 2024-04-22 |

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

65943-30-8 (5-(4-Bromophenyl)-1,2,4-triazin-3-amine) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量